O,O-Dimethyl phenylphosphonothioate

Description

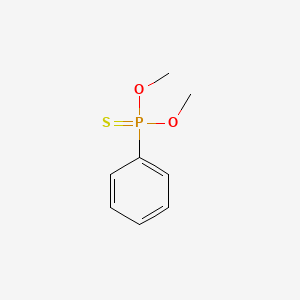

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZBDDNZDYFTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218533 | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-11-5 | |

| Record name | O,O-Dimethyl P-phenylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6840-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of O,o Dimethyl Phenylphosphonothioate

Established Synthetic Routes to O,O-Dimethyl phenylphosphonothioate

The synthesis of this compound can be achieved through several established routes. One common method involves the reaction of phenylphosphonic dichloride with sodium methoxide, followed by sulfurization. This two-step process first yields the O,O-dimethyl phenylphosphonite intermediate, which is then converted to the final thiono- compound.

Another significant route involves the alkylation of salts of O-alkyl phenylphosphonothioic acids. This method is particularly useful for introducing various alkyl groups and for stereoselective syntheses, as the phosphonothioic acid can be resolved into its enantiomers before the final alkylation step.

Furthermore, metal-free S-arylation of O,O-dialkyl phosphorothioates using diaryliodonium salts has been developed as a method that proceeds with full retention of the stereocenter at the phosphorus atom, offering a pathway to P-chiral products nih.gov. While this is demonstrated for S-arylation, similar principles can be applied to the synthesis of related phosphonothioates.

Precursor Chemistry and Intermediate Generation in Phosphonothioate Synthesis

The successful synthesis of this compound is highly dependent on the efficient generation of key precursors and intermediates.

Routes via Alkylphosphonic Dichlorides

Phenylphosphonic dichloride is a crucial precursor in the synthesis of this compound. An environmentally friendly synthesis method for phenylphosphonic dichloride involves the reaction of phosphorus trichloride and benzene (B151609) using a Lewis acid ionic liquid as a catalyst. This method offers advantages such as a recyclable catalyst and a simplified work-up procedure as it does not require a de-complexing step.

The synthesis of O,O-dimethyl phosphoramidothioate, a related organophosphorus compound, provides a procedural example that can be adapted. This process involves reacting sulfur with phosphorus trichloride to form thiophosphoryl chloride (PSCl3). The subsequent reaction of PSCl3 with methanol yields O-methyl phosphorodichloridothioate, which can then be reacted with a methylating agent to produce O,O-dimethyl phosphorochloridothioate google.comgoogle.com. A similar sequence starting from phenylphosphonic dichloride would lead to the desired this compound.

Approaches Involving Phosphorodithioic Acid Intermediates

O,O-Dialkyl phosphorodithioic acids are versatile intermediates in the synthesis of various organophosphorus compounds. These acids are typically prepared by the reaction of phosphorus pentasulfide with the corresponding alcohol. For instance, O,O-dimethyl phosphorodithioate can be synthesized from phosphorus pentasulfide and methanol.

The sodium salt of O,O-dialkyl dithiophosphoric acid can then be reacted with various electrophiles. While this route is more commonly used for the synthesis of dithiophosphates, modifications can allow for the synthesis of phosphonothioates. For example, the reaction of an O,O-dialkyl dithiophosphoric acid with an organic chloride, catalyzed by a Lewis acid, can yield dithiophosphoric acid esters.

Stereoselective Synthesis and Stereochemical Control at the Phosphorus Center

The phosphorus atom in this compound is a stereocenter, leading to the existence of two enantiomers. The stereoselective synthesis of these enantiomers is of significant interest.

Chiral Resolution Techniques for Phosphonothioic Acids

A common strategy for obtaining enantiomerically pure this compound is through the resolution of its precursor, O-methyl phenylphosphonothioic acid. This resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. After separation, the enantiomerically pure phosphonothioic acid can be recovered by treatment with an acid.

Research has shown the chiral recognition ability of enantiopure O-methyl, O-ethyl, O-propyl, and O-phenyl phenylphosphonothioic acids for various racemic amines during salt crystallization researchgate.net. The enantiomeric selectivity can be very high, in some cases exceeding 99% researchgate.net.

Table 1: Chiral Resolution of O-Alkyl Phenylphosphonothioic Acids

| O-Alkyl Group | Resolving Agent | Enantiomeric Selectivity |

|---|---|---|

| Methyl | Various chiral amines | 6 to >99% |

| Ethyl | Various chiral amines | Variable |

| Propyl | Various chiral amines | Variable |

| Phenyl | Various chiral amines | Variable |

Stereoretentive Transformations (e.g., S-Arylation)

Once the enantiomerically pure O-methyl phenylphosphonothioic acid is obtained, the final step is the stereospecific introduction of the second methoxy (B1213986) group. This must be achieved with retention of the configuration at the phosphorus center.

A direct metal-free S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts has been shown to proceed with full retention of the stereogenic center at the phosphorus atom nih.govacs.org. This reaction provides a valuable precedent for the stereoretentive synthesis of P-chiral phosphonothioates. The mechanism involves an inner-sphere aryl transfer, which explains the observed selectivity nih.govacs.org. Although this specific reaction is for S-arylation, similar stereochemical control can be expected in related esterification reactions of the resolved phosphonothioic acid.

The reaction of an enantiomerically pure phosphonothioic acid with a methylating agent under conditions that favor an SN2-type reaction at the phosphorus center would lead to the desired enantiomer of this compound with high stereochemical fidelity.

Novel Approaches to Phosphorus-Sulfur Bond Formation in Organophosphonothioates

The creation of the phosphorus-sulfur bond is a cornerstone in the synthesis of phosphonothioates, including this compound. nih.gov Traditional methods have often relied on the use of hazardous reagents and harsh reaction conditions. However, recent advancements in synthetic organic chemistry have led to the development of more efficient, milder, and environmentally benign protocols for P-S bond formation. These novel approaches are critical for the accessible and sustainable synthesis of this important class of organophosphorus compounds.

One of the contemporary strategies involves the direct coupling of P(O)H compounds, such as dialkyl phosphites, with sulfur sources. A noteworthy development is the metal- and solvent-free synthesis of phosphonothioates. mdpi.com This approach utilizes the reaction of dialkylphosphites with disulfides. The reaction can proceed at room temperature or with gentle heating, often providing the desired phosphonothioate products in high yields without the need for a catalyst or solvent. mdpi.com This method is considered a green chemistry approach due to the absence of metal catalysts and volatile organic solvents.

Another innovative strategy is the "mixed anhydride method," which has been successfully applied to the synthesis of optically active O-aryl O-alkyl phenylphosphonothionates. nih.gov This method involves the reaction of an O-alkyl phenylphosphonothioic acid with a phosphorochloridate, such as O,O-diethyl phosphorochloridate, to form a mixed anhydride. This reactive intermediate is then treated with a sodium phenoxide to yield the final O-aryl O-alkyl phenylphosphonothionate. nih.gov This technique allows for the stereospecific synthesis of chiral phosphonothionates.

Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of P-S bonds. While not detailed in the provided search results for the direct synthesis of this compound, these methods are prevalent in the broader context of organophosphorus chemistry. Catalysts based on metals like palladium, copper, and nickel can facilitate the coupling of various phosphorus and sulfur-containing starting materials under mild conditions.

The following interactive data table summarizes some of the novel approaches to the formation of the phosphorus-sulfur bond in organophosphonothioates, highlighting the diversity of modern synthetic methodologies.

| Synthetic Approach | Key Reactants | Catalyst/Conditions | Key Advantages | Example Product Class |

| Metal- and Solvent-Free Coupling | Dialkylphosphites, Disulfides | Room temperature or 50 °C, no catalyst | Environmentally friendly, high yields, simple procedure | Phosphonothioates |

| Mixed Anhydride Method | O-Alkyl phenylphosphonothioic acid, Phosphorochloridate, Sodium phenoxide | Formation of a mixed anhydride intermediate | Stereospecific synthesis of optically active compounds | O-Aryl O-Alkyl Phenylphosphonothionates |

| Cross-Coupling Reactions | Various P and S sources | Transition metal catalysts (e.g., Pd, Cu, Ni) | High efficiency, broad substrate scope, mild conditions | Arylphosphonates and related compounds |

While a specific, detailed synthetic protocol for this compound was not explicitly found in the reviewed literature, the principles from these novel methodologies can be applied to devise a plausible synthetic route. For instance, the reaction of dimethylphosphite with a suitable phenyl-sulfur electrophile under metal-free conditions could potentially yield the target compound. Alternatively, adaptation of the mixed anhydride method could also be explored.

Reaction Mechanisms and Chemical Transformations of O,o Dimethyl Phenylphosphonothioate

Hydrolytic Degradation Pathways

The hydrolysis of organophosphorothioates like O,O-Dimethyl phenylphosphonothioate is a primary degradation pathway in aqueous environments. This process involves the cleavage of its ester linkages, leading to the formation of less complex, and typically less toxic, molecules. The kinetics and products of this degradation are highly dependent on environmental conditions.

The hydrolysis of organophosphorothioates in alkaline conditions is typically a bimolecular reaction, exhibiting second-order kinetics. For the closely related compound dimethylparathion, the hydrolysis with alkali has been shown to be a strictly bimolecular reaction researchgate.net. The reaction rate is dependent on the concentration of both the organophosphorothioate and the hydroxide ion.

Under conditions where the pH is held constant (and therefore the hydroxide ion concentration is constant), the kinetics can be described as pseudo-first-order. Studies on dimethylparathion in solutions with fixed sodium deuteroxide (NaOD) concentrations demonstrated this relationship, with the pseudo-first-order rate constant increasing with higher concentrations of the base researchgate.net.

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of Dimethylparathion at Various Base Concentrations

Data derived from studies on the analog O,O-dimethyl O-(4-nitrophenyl) phosphorothioate (B77711) researchgate.net.

The second-order rate constant for this reaction was determined to be 3.90 x 10⁻⁵ mM⁻¹ min⁻¹ over a pH range of 10.5 to 13 researchgate.net. The dimethyl analogue of parathion (B1678463) hydrolyzes approximately 4.3 times faster than the diethyl analogue (parathion) researchgate.net.

The rate of hydrolysis for this compound is significantly influenced by the pH of the aqueous solution. As suggested by data from its analogs, the hydrolysis rate is markedly accelerated under alkaline (high pH) conditions due to the increased concentration of hydroxide ions (OH⁻), which act as nucleophiles attacking the electrophilic phosphorus center researchgate.netnih.gov. Conversely, the compound is more stable at neutral and acidic pH values.

Temperature also plays a crucial role. An increase in temperature enhances the rate of hydrolysis researchgate.net. For dimethylparathion and its diethyl analog, the heats of activation were calculated to be 15.45 kcal/mol and 16.6 kcal/mol, respectively, quantifying the effect of temperature on the reaction rate researchgate.net.

Hydrolysis of this compound can proceed via the cleavage of two different types of bonds: the P-O-alkyl bond (methoxide ester linkage) or the P-S-aryl bond (thiophenoxide ester linkage, assuming the common thiono-thiolo rearrangement occurs prior to or during hydrolysis). The predominant cleavage pathway determines the final degradation products.

Metabolic studies of the similar compound O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN) in chicks identified the major excreted products as O-ethyl phenylphosphonothioic acid, phenylphosphonic acid, and O-ethyl phenylphosphonic acid nih.gov. This suggests that cleavage of both the P-O-aryl and P-O-alkyl linkages occurs in vivo.

Enzymatic hydrolysis can exhibit high specificity for different bonds. For example, the enzyme Organophosphorus Hydrolase (OPH) is a broad-spectrum phosphotriesterase capable of hydrolyzing various phosphorus-ester bonds, including P-O and P-S linkages nih.gov. The ability of OPH to cleave P-S bonds has been well-characterized, with catalytic rates (kcat) for this bond type ranging from 0.0067 to 167 s⁻¹ nih.gov. The specific products formed during the degradation of organophosphorus pesticides can also be influenced by factors such as dissolved oxygen and pH nih.gov.

The hydrolysis of organophosphorus compounds can be significantly accelerated by various catalysts.

Metal-Ion Catalysis: Metal-organic frameworks (MOFs) have demonstrated high catalytic activity for the hydrolysis of organophosphate nerve agent simulants like dimethyl p-nitrophenyl phosphate (DMNP) preprints.org. These materials often possess Lewis acidic metal sites (e.g., Cr(III), Zr(IV)) that can coordinate with the oxygen or sulfur atom of the phosphate/phosphonothioate, making the phosphorus center more susceptible to nucleophilic attack by water or hydroxide ions preprints.org. The rate of DMNP hydrolysis using MOFs shows a positive correlation with pH and catalyst loading preprints.org. Similarly, metal oxides such as iron oxides and aluminum hydroxide can catalyze or, in some cases, inhibit the hydrolysis of organophosphorus pesticides by providing reactive surfaces nih.govfao.org.

Polymeric Media: The presence of polymeric media, such as surfactants that form micelles, can have a dual effect. While they can increase the solubility of sparingly soluble organophosphates in water, they may also slow the hydrolysis rate by sequestering the compound within the micellar core, making it less accessible to hydroxide ions in the bulk solution researchgate.net.

Microorganisms have evolved enzymes that can efficiently degrade organophosphorothioates. These transformations primarily occur through two pathways: hydrolysis and oxidation.

Enzymatic Hydrolysis: A key class of enzymes involved in this process is the phosphotriesterases (PTEs), such as Organophosphorus Hydrolase (OPH) nih.gov. PTEs are metalloenzymes that can rapidly hydrolyze a wide range of organophosphates, including those with P-S bonds nih.gov. These enzymes function by a nucleophilic attack on the phosphorus center, mediated by metal ions in the active site frontiersin.org. Microbial degradation through enzymes like phosphotriesterase and hydrolase typically involves the cleavage of P–O–alkyl and aryl linkages imrpress.com.

Oxidative Desulfuration: Another critical enzymatic transformation is the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) form. This conversion is often mediated by cytochrome P-450 monooxygenases in living organisms. The resulting oxon analog is generally a much more potent inhibitor of acetylcholinesterase, the primary target of these compounds' toxicity wikipedia.org.

Enantioselectivity: Since this compound possesses a chiral phosphorus center, it exists as two enantiomers. Enzymes often exhibit stereospecificity, preferentially metabolizing one enantiomer over the other. For instance, there is no significant difference in the chemical hydrolysis rate of the isomers of EPN, a related chiral insecticide wikipedia.org. However, enzymatic systems can be highly selective. Phosphotriesterase from Brevundimonas diminuta is known to be capable of hydrolyzing P-S bonds and is a key enzyme in many biodegradation processes nih.gov.

Photolytic Transformation Mechanisms

In addition to hydrolysis, this compound is susceptible to degradation by sunlight in a process known as photolysis. The mechanisms of direct photolysis involve the absorption of light energy (UV radiation) by the molecule, which elevates it to an excited state, leading to bond cleavage and chemical transformation.

For related organophosphorothioate compounds, several photolytic pathways have been identified:

Homolytic Bond Cleavage: A likely mechanism is the photo-induced homolytic (radical) cleavage of the P-S bond. This has been observed for compounds like O-ethyl S-n-propyl phenylphosphonothioate, which generates phosphorus-centered radicals nih.gov. These highly reactive radicals can then participate in a variety of secondary reactions.

Photooxidation: Irradiation can cause the oxidation of the P=S group to the P=O group, forming the oxon analog, similar to the enzymatic oxidation pathway. This transformation is significant as the oxon is often more toxic jircas.go.jp.

Isomerization: Photolytic energy can induce the isomerization of the thiono (P=S) form to the thiolo (P-S) form jircas.go.jp.

Further Degradation: The initial photoproducts can undergo further degradation, such as successive photohydrolysis, which ultimately can lead to the formation of phosphoric acid derivatives jircas.go.jp.

The specific products and pathways depend on the irradiation wavelength and the presence of other substances in the medium that can act as photosensitizers or radical scavengers.

Direct Photolysis Pathways and Quantum Yields

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For organophosphorothioates like this compound, this process involves the absorption of UV radiation, promoting the molecule to an excited state which can then undergo various chemical changes. While specific photolysis data for this compound is not extensively documented, the pathways can be inferred from closely related compounds such as Methyl parathion (O,O-dimethyl-O-4-nitrophenyl phosphorothioate).

Common photolytic degradation pathways include:

Oxidative Desulfuration : Conversion of the thiono (P=S) group to the more stable oxon (P=O) analogue.

Cleavage of the P-O-Aryl Bond : Scission of the bond connecting the phosphorus atom to the phenyl group, often yielding phenol and phosphoric acid derivatives.

The efficiency of photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. wikipedia.org For the analogous compound Methyl parathion, the quantum yield has been determined under specific conditions, highlighting the influence of environmental factors. semanticscholar.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Quantum Yield (Φ) | 1.22 × 10-5 mol Einstein-1 | UV254nm, pH 3, 35 °C | semanticscholar.org |

| Kinetic Rate (kUV) | 0.0515 min-1 | UV254nm, pH 3, 35 °C | semanticscholar.org |

| Half-life (t1/2) | 13.46 min | UV254nm, pH 3, 35 °C | semanticscholar.org |

This interactive table provides data on the photodegradation of Methyl Parathion, a compound structurally similar to this compound. The data illustrates how environmental conditions such as pH and temperature can significantly influence the rate and efficiency of photolytic degradation.

Photo-induced Homolytic Cleavage of Phosphorus-Containing Bonds

Upon absorption of UV light, the primary photochemical event for an aryl-phosphorus ester can be the homolytic cleavage of the P-OAr bond. This process is characteristic of the Photo-Fries rearrangement , a reaction that typically involves the transformation of phenolic esters into hydroxy aryl ketones. wikipedia.orgthermofisher.com In the context of this compound, this rearrangement proceeds via a radical mechanism initiated by the cleavage of the P-O-phenyl bond. slideshare.net

The mechanism involves the formation of a geminate radical pair, consisting of a phenoxy radical and a dimethylphosphonothioyl radical, held within a "solvent cage". slideshare.net

Phenyl-O-P(S)(OCH₃)₂ + hν → [Phenyl-O• •P(S)(OCH₃)₂]cage

This homolytic cleavage is a key step that dictates the subsequent formation of various photoproducts.

Excited State Chemistry and Photoproduct Elucidation

The photo-Fries rearrangement is understood to proceed from an excited singlet state of the molecule. barbatti.org Theoretical models suggest that the reaction is controlled by the interplay of three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state along which the P-O bond cleavage occurs. barbatti.org

Once the radical pair is formed within the solvent cage, it can undergo several reactions:

Radical Recombination : The radicals can recombine at the ortho or para positions of the phenoxy radical, followed by tautomerization to yield ortho- and para-hydroxy phenylphosphonothioates. wikipedia.orgslideshare.net

Cage Escape : The radicals can diffuse out of the solvent cage into the bulk solvent. The phenoxy radical can then abstract a hydrogen atom from the solvent to form phenol, a common photoproduct. researchgate.net

The low quantum yields often observed for such reactions suggest that the recombination of the radical pair to reform the starting material is a highly efficient process, with only a small fraction leading to the formation of rearranged products or cage escape products. researchgate.net

Nucleophilic Displacement Reactions at the Tetracoordinate Phosphorus Center

The phosphorus atom in this compound is electrophilic and serves as a site for nucleophilic attack. These substitution reactions are fundamental to its chemical degradation in non-photolytic environments.

Kinetics and Stereochemistry of Substitution Reactions

Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through two primary mechanisms: a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism.

Sₙ2@P Mechanism : This is a single-step, concerted process where the nucleophile attacks the phosphorus center from the backside relative to the leaving group. This attack forces the molecule through a trigonal bipyramidal transition state, resulting in the inversion of configuration at the phosphorus atom.

Addition-Elimination (A-E) Mechanism : This two-step process involves the nucleophile attacking the phosphorus center to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled. The stereochemical outcome of the A-E mechanism can be inversion, retention, or racemization, depending on the stability of the intermediate and the relative apicophilicities of the substituents.

The operative mechanism is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. Generally, good leaving groups favor the concerted Sₙ2@P pathway, while poor leaving groups (like fluoride) tend to proceed via the A-E mechanism due to the stability of the pentacoordinate intermediate.

| Characteristic | SN2@P Mechanism | Addition-Elimination (A-E) Mechanism |

|---|---|---|

| Kinetics | Second-order (one step) | Multi-step, can be second or first order depending on RDS |

| Intermediate | None (Trigonal bipyramidal transition state) | Trigonal bipyramidal pentacoordinate intermediate |

| Stereochemistry | Inversion of configuration | Inversion, retention, or racemization |

| Favored by | Good nucleophiles, good leaving groups | Poor leaving groups, substituents that stabilize the intermediate |

This interactive table summarizes the key differences between the Sₙ2@P and Addition-Elimination mechanisms that govern nucleophilic substitution at the tetracoordinate phosphorus center of compounds like this compound.

Competitive Ligand Displacement (e.g., Methylthio vs. Methoxy)

In a hypothetical scenario where this compound might react to displace either a methoxy (B1213986) (-OCH₃) group or a methylthio (-SCH₃) group, the outcome would be determined by the relative leaving group ability of the two ligands. Leaving group ability is inversely correlated with the basicity of the group; a weaker base is a better leaving group.

This can be estimated by comparing the pKa of the conjugate acids (methanol, CH₃OH, and methanethiol, CH₃SH).

pKa of Methanol ≈ 15.5

pKa of Methanethiol ≈ 10.4

Since methanethiol is a stronger acid than methanol, its conjugate base (methylthiolate) is a weaker base than methoxide. Therefore, the methylthio group would be a significantly better leaving group than the methoxy group in a nucleophilic substitution reaction at the phosphorus center. Thiolysis of phosphate esters is generally slower than alcoholysis, but the thiolate is a better leaving group. nih.gov

Facial Selectivity in Nucleophilic Attack

Facial selectivity refers to the preferential attack of a nucleophile on one of the faces of the tetrahedron defined by the ligands around the phosphorus atom. This selectivity is intrinsically linked to the reaction mechanism.

In a concerted Sₙ2@P reaction , the facial selectivity is absolute. The nucleophile must attack from the face opposite to the leaving group (backside attack) to allow for the formation of the trigonal bipyramidal transition state and subsequent inversion of stereochemistry.

In the addition-elimination mechanism , facial selectivity is governed by the formation of the most stable trigonal bipyramidal intermediate. The stability of this intermediate is determined by the principle of apicophilicity , which describes the tendency of a substituent to occupy an apical (axial) position rather than an equatorial one. wikipedia.org Highly electronegative, non-bulky substituents are more apicophilic and preferentially occupy the apical positions. wikipedia.org The incoming nucleophile and the outgoing leaving group typically occupy the two apical positions in the intermediate. Therefore, the nucleophile will preferentially attack the face of the tetrahedron that allows the most apicophilic groups to be positioned correctly in the resulting trigonal bipyramidal structure, thus dictating the facial selectivity of the initial attack.

Oxidative and Reductive Chemical Transformations

The chemical reactivity of this compound is characterized by transformations at the phosphorus center, particularly involving the thiono (P=S) group and the ester linkages. These reactions are fundamental to both its synthesis and degradation.

The oxidation of this compound primarily involves the conversion of the phosphonothioate (P=S) moiety to its corresponding phosphonate (P=O) analog, often referred to as the oxon. This transformation is a critical activation step in the context of its biological activity, as the oxygen analog is a more potent inhibitor of acetylcholinesterase.

Metabolic or enzymatic oxidation is a key pathway for this conversion. In biological systems, cytochrome P-450 monooxygenases are responsible for this oxidative desulfuration. While direct studies on this compound are specific, extensive research on structurally similar organophosphonothioates, such as EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate), elucidates this mechanism. The enzymatic process involves the formation of an oxygen analog, for instance, EPN is converted to EPN-oxon. britannica.comillinois.edu This bio-transformation from a P=S to a P=O group is a common feature for this class of compounds. illinois.edu

The general scheme for the oxidation of this compound to its P=O analog, O,O-Dimethyl phenylphosphonate, is depicted below:

Reaction Scheme: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

While the formation of sulfoxides is a common oxidation pathway for compounds containing a thioether linkage, it is not the primary oxidative transformation for a thionophosphorus compound like this compound under typical conditions. The focus remains on the conversion at the phosphorus center.

Reductive transformations of this compound are less commonly detailed than its oxidative pathways. However, established methods for the desulfurization of organosulfur compounds can be applied. One significant reductive mechanism is desulfurization using Raney Nickel.

Raney Nickel, a nickel-aluminum alloy treated with sodium hydroxide, has a high surface area and is saturated with adsorbed hydrogen. masterorganicchemistry.com It is widely used for the hydrogenolysis of carbon-sulfur bonds. organicreactions.org This reagent can also be effective in the desulfurization of compounds containing a P=S bond, reducing them to their corresponding P(III) or P(V) phosphorus compounds. In the case of this compound, treatment with Raney Nickel would be expected to remove the sulfur atom, leading to the formation of the corresponding phosphonate, O,O-Dimethyl phenylphosphonate.

Proposed Reductive Desulfurization

| Reactant | Reagent | Expected Product |

|---|

Under more forceful reducing conditions, such as with strong reducing agents like hydrides, organophosphorus compounds can be degraded, potentially leading to the formation of highly toxic and flammable phosphine (B1218219) gas. nih.gov

Reactions with Specific Chemical Reagents (e.g., Thionyl Chloride, Ammonia)

This compound undergoes reactions with various chemical reagents that can lead to the substitution of its methoxy groups or cleavage of the ester bonds.

Reaction with Thionyl Chloride:

The reaction of dialkyl alkylphosphonothionates with thionyl chloride (SOCl₂) is a method for the preparation of alkylphosphonic dichlorides. In this reaction, the alkoxy groups are substituted by chloride ions. A proposed mechanism involves the intermediacy of an ester chloride. Applying this to this compound, the reaction with thionyl chloride would replace the two methoxy groups with chlorine atoms, yielding Phenylphosphonothioic dichloride.

Reaction with Ammonia:

The reaction of this compound with ammonia is an example of aminolysis or, more specifically, ammonolysis. This involves the nucleophilic attack of ammonia on the electrophilic phosphorus center. This reaction can lead to the cleavage of the P-O-CH₃ ester bonds. Studies on similar organophosphorus compounds, such as Fenitrothion (B1672510) [O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate], show that amine nucleophiles attack the phosphorus center. arkat-usa.org Theoretical studies on the reaction of O,S-dimethyl methylphosphonothiolate with ammonia also support a nucleophilic attack on the phosphorus atom, which can result in either P-O or P-S bond cleavage.

The nucleophilic attack by ammonia on this compound would likely proceed through a tetrahedral intermediate. The departure of a methoxide group would result in the formation of a phosphonamidothioate. The reaction can potentially continue to replace the second methoxy group.

Summary of Reactions with Specific Reagents

| Reactant | Reagent | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | Phenylphosphonothioic dichloride | Substitution |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for elucidating the molecular structure of O,O-Dimethyl phenylphosphonothioate. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecule's framework and the chemical environment of each atom can be constructed.

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their immediate electronic surroundings within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the shielding or deshielding experienced by the protons.

In a typical ¹H NMR spectrum of this compound, the protons of the two methoxy (B1213986) groups (-OCH₃) would be expected to produce a signal. The protons on the phenyl group would give rise to a more complex set of signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns of these aromatic protons are influenced by their position on the ring (ortho, meta, or para) relative to the phosphonothioate group and the coupling with the phosphorus atom.

| Proton Environment | Typical Chemical Shift (δ) in ppm |

| Phenyl Protons | 7.0 - 8.0 (multiplet) |

| Methoxy Protons | ~3.7 (doublet, due to coupling with ³¹P) |

This table presents predicted chemical shifts based on general principles of NMR spectroscopy and data for similar structures.

¹³C NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of this compound. nih.govhumic-substances.org The chemical shifts in the ¹³C NMR spectrum provide information about the hybridization and electronic environment of each carbon atom. nih.govhumic-substances.orgresearchgate.netdocbrown.info

The spectrum would show distinct signals for the carbon atoms of the methoxy groups and the carbons of the phenyl ring. The carbon atom of the phenyl ring directly attached to the phosphorus atom (ipso-carbon) will have a characteristic chemical shift and will show coupling to the ³¹P nucleus. The other aromatic carbons (ortho, meta, and para) will also exhibit distinct chemical shifts, which can be assigned based on established substituent effects and coupling patterns. docbrown.info

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| Ipso-Carbon (C-P) | ~130 - 140 (doublet, due to coupling with ³¹P) |

| Ortho-Carbons | ~131 - 133 (doublet) |

| Meta-Carbons | ~128 - 130 (doublet) |

| Para-Carbon | ~132 - 134 (singlet or doublet) |

| Methoxy Carbons | ~53 - 55 (doublet, due to coupling with ³¹P) |

This table presents predicted chemical shifts based on general principles of NMR spectroscopy and data for similar structures.

³¹P NMR for Phosphorus Chemical Environment and Reaction Monitoring

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific and sensitive technique for studying phosphorus-containing compounds like this compound. nih.govhumic-substances.orgrsc.orgresearchgate.net Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it provides a strong NMR signal. The chemical shift of the ³¹P nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. sjtu.edu.cn

For this compound, the ³¹P NMR spectrum would typically show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift value for this compound would be in the characteristic range for phosphonothioates. This technique is also invaluable for monitoring reactions involving this compound, as any change in the chemical environment of the phosphorus atom will result in a corresponding shift in the ³¹P NMR signal, allowing for the tracking of starting materials, intermediates, and products. rsc.orgrsc.org

| Compound Type | Typical ³¹P Chemical Shift (δ) in ppm |

| Phosphonothioates | +60 to +105 |

This table provides a general range for this class of compounds, with the specific value for this compound falling within this range.

NMR Relaxation Time Studies for Molecular Dynamics

NMR relaxation time measurements, such as spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide insights into the molecular dynamics and intermolecular interactions of this compound in solution. nih.govwikipedia.org The T₁ relaxation time is related to the rate at which the nuclear spins return to thermal equilibrium along the main magnetic field and is influenced by molecular tumbling and translational motions. wikipedia.org The T₂ relaxation time, on the other hand, describes the decay of transverse magnetization and is sensitive to slower motional processes and chemical exchange. wikipedia.org

By studying the relaxation times of the ¹H, ¹³C, and ³¹P nuclei, it is possible to understand the rotational correlation times of the molecule, the flexibility of the phenyl and methoxy groups, and potential interactions with the solvent or other molecules present in the solution. nih.gov For instance, the presence of paramagnetic species can significantly shorten relaxation times, an effect known as paramagnetic relaxation enhancement. scispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with fragmentation techniques, it can also provide valuable information about the molecular structure.

Collision-Induced Dissociation (CID) and Fragmentation Pathway Mapping

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. np-mrd.org In a CID experiment, the protonated or otherwise cationized this compound molecule is isolated and then collided with an inert gas. The resulting collision imparts internal energy to the ion, causing it to fragment in a predictable manner. By analyzing the masses of the fragment ions, it is possible to map the fragmentation pathways and deduce the structure of the original molecule. researchgate.netnih.gov

The fragmentation of this compound under CID conditions would likely involve the cleavage of the P-O, P-S, and P-C bonds. Common fragmentation pathways could include the loss of a methoxy group, the loss of a methoxy radical, or the cleavage of the phenyl group. The relative abundance of the different fragment ions can provide further clues about the stability of the various bonds within the molecule. This technique is crucial for the unambiguous identification of the compound in complex mixtures and for studying its metabolic or degradation products. nih.govnih.gov

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound by providing a highly accurate mass measurement of the parent ion. Unlike nominal mass spectrometry, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the compound from other isomers or molecules with the same nominal mass.

For this compound (C₈H₁₁O₂PS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This theoretical mass serves as a benchmark for experimental determination.

Table 1: Theoretical Isotopic Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Phosphorus | ³¹P | 30.973762 | 1 | 30.973762 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 202.021738 |

HRMS analysis also reveals characteristic fragmentation patterns that confirm the compound's structure. Mass spectrometric studies on related organophosphorus compounds have identified key fragmentation pathways, such as the cleavage of the P-O and P-S bonds and rearrangements like the thiono-thiolo rearrangement, which can be observed during the ionization process. nih.govmdpi.com For this compound, major fragments would correspond to the loss of methoxy groups (-OCH₃) or the cleavage of the phenyl group.

H/D-Exchange Experiments for Mechanistic Insights

Hydrogen/Deuterium (B1214612) (H/D) exchange experiments, often coupled with mass spectrometry, are a powerful technique for probing reaction mechanisms, particularly those involving the transfer of labile protons. While direct H/D exchange studies on this compound are not extensively documented, the principles of the technique can be applied to understand its potential degradation pathways, such as hydrolysis.

In a typical experiment, the compound would be incubated in a deuterated solvent like heavy water (D₂O). By monitoring the mass spectrum over time, the incorporation of deuterium into the parent molecule or its breakdown products can be tracked. This provides insight into the roles of solvent molecules and the specific sites of bond cleavage. For instance, in studies of the degradation of similar pesticides, computational methods have been used to explore the role of water in the hydrolytic mechanism. researchgate.net H/D exchange experiments could provide empirical validation for such computational models.

The technique is versatile and has been used to elucidate complex reaction mechanisms, including the deamination of primary amines via isodiazene intermediates and the degradation of saturated hydrocarbons. nih.govrsc.org For this compound, H/D exchange could help differentiate between proposed degradation mechanisms, such as nucleophilic attack at the phosphorus center, by revealing the involvement of specific hydrogen atoms in the rate-determining steps of the reaction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups. cardiff.ac.uk These complementary methods are ideal for the structural characterization of this compound by identifying the vibrations of its specific chemical bonds. researchgate.net

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by molecules, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. FT-Raman spectroscopy, in particular, minimizes issues of fluorescence and sample decomposition. irdg.org

For this compound, the key functional groups each have characteristic vibrational frequencies. The analysis of related organophosphorus compounds provides a strong basis for assigning these spectral bands. researchgate.netirdg.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|---|

| Phosphorothioate (B77711) | P=S | Stretching | 600 - 700 | Raman |

| Phenyl Group | P-C (phenyl) | Stretching | ~1000 | IR / Raman |

| Phenyl Group | C-H (aromatic) | Stretching | 3000 - 3100 | IR / Raman |

| Phenyl Group | C=C (aromatic) | Stretching | 1400 - 1600 | IR / Raman |

| Methoxy Group | P-O-C | Stretching | 1020 - 1050 | IR (Strong) |

A notable feature in the Raman spectrum of similar compounds is the P=S stretching vibration. However, for molecules that also contain a benzene (B151609) ring, this vibration can sometimes be obscured by benzene ring vibrations. irdg.org The strong P-O-C stretching band in the infrared spectrum is a key identifier for the ester functionality. researchgate.net

X-ray Diffraction for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous structural determination of this compound, yielding exact bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of the compound be grown and analyzed, the resulting data would reveal:

Molecular Conformation: The spatial orientation of the phenyl group relative to the P=S and P-O bonds.

Bond Parameters: High-precision measurements of the P=S, P-O, P-C, and C-O bond lengths, which can offer insights into bond order and electronic effects.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like van der Waals forces.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique's power is well-established. For example, the crystal structures of enzymes have been solved with related organophosphate inhibitors bound in the active site, providing crucial insights into their mechanism of action. researchgate.net

Table 3: Illustrative Data Obtainable from X-ray Diffraction Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| Bond Length (P=S) | The distance between the phosphorus and sulfur atoms. | ~1.91 Å |

| Bond Angle (O-P-O) | The angle between the two oxygen atoms bonded to phosphorus. | ~100° |

This structural information is invaluable for computational modeling, understanding structure-activity relationships, and providing a foundational reference for the compound's physical and chemical properties.

Computational Chemistry and Theoretical Modeling of O,o Dimethyl Phenylphosphonothioate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is particularly well-suited for the study of medium-sized organic molecules like O,O-Dimethyl phenylphosphonothioate.

Electronic Structure and Molecular Geometry Optimizations

The electronic structure of this compound is also elucidated through DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are critical in understanding the molecule's reactivity, kinetic stability, and electronic transitions. torvergata.it A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. nih.govtorvergata.it

Table 1: Illustrative DFT-Calculated Properties for a Phenylphosphonothioate-type Structure

| Property | Illustrative Calculated Value | Significance |

| P=S Bond Length | ~1.96 Å | Characterizes the double bond nature. |

| P-O Bond Length | ~1.61 Å | Indicates the nature of the ester linkage. |

| O-P-O Bond Angle | ~100° | Defines the tetrahedral geometry at the phosphorus center. |

| HOMO Energy | - | Relates to the electron-donating ability. |

| LUMO Energy | - | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and based on general findings for similar organophosphorus compounds. Specific calculated values for this compound were not available in the surveyed literature.

Reaction Mechanism Elucidation (e.g., Transition State Analysis, Energy Profiles)

DFT is a powerful tool for investigating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies to create a detailed energy profile. nih.gov For this compound, a key reaction of interest would be its hydrolysis, which involves the cleavage of the P-O or P-S bonds.

A computational study of such a reaction would proceed by:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile, e.g., H₂O or OH⁻) and the final products are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

While no specific studies on the reaction mechanisms of this compound using DFT were identified in the literature reviewed, studies on analogous organophosphorus compounds, such as the hydrolysis of phosphodiester bonds, demonstrate the utility of this approach. researchgate.net These studies provide valuable insights into the feasibility of different reaction pathways (e.g., associative vs. dissociative mechanisms).

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. rsc.org For organophosphorus compounds, ³¹P NMR is a particularly informative technique. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov

Theoretical studies on a range of organophosphorus esters have shown that DFT calculations can achieve good agreement with experimental ³¹P NMR chemical shifts. nih.gov The accuracy of these predictions is sensitive to the choice of the functional and basis set. rsc.org For instance, a study on the O,O-dimethylthiophosphorate anion, a closely related structure, utilized DFT to analyze its ³¹P NMR chemical shift. nih.gov The major contribution to the chemical shift was found to arise from the paramagnetic shielding tensor, which is influenced by the d-orbital population on the phosphorus atom. nih.gov

Table 2: Illustrative Calculated vs. Experimental ³¹P NMR Chemical Shifts for Organophosphorus Compounds

| Compound Type | Calculation Method | Calculated δ(³¹P) (ppm) | Experimental δ(³¹P) (ppm) |

| (RO)₃P=S | GIAO-DFT | Varies | Typically in the range of 60-80 |

| (RO)₂(RS)P=O | GIAO-DFT | Varies | Typically in the range of 20-40 |

| (RO)₃P=O | GIAO-DFT | Varies | Typically in the range of -5 to 5 |

Note: This table provides a general illustration of the application of DFT in predicting ³¹P NMR chemical shifts for different classes of organophosphorus compounds. Specific calculated values for this compound were not available in the surveyed literature.

Chiral Recognition Mechanism Investigations

This compound is a chiral molecule, existing as two enantiomers. The investigation of chiral recognition mechanisms, where a chiral molecule preferentially interacts with one enantiomer of another chiral species, can be explored using computational methods. DFT can be used to model the non-covalent interactions between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography.

By calculating the interaction energies for the diastereomeric complexes formed between the R- and S-enantiomers of the phosphonothioate and the chiral selector, it is possible to predict which enantiomer will bind more strongly. This information is crucial for understanding and optimizing chiral separation processes. The calculations would focus on identifying the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the enantiomeric discrimination.

No specific computational studies on the chiral recognition of this compound were found in the reviewed literature. However, the general methodology has been successfully applied to other chiral systems.

Solvation Effects in Theoretical Models

Most chemical processes occur in solution, and the presence of a solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects through either explicit or implicit solvation models. youtube.com

Explicit Solvation: This approach involves including a number of individual solvent molecules in the calculation. While this can provide a detailed picture of the solute-solvent interactions, it is computationally very expensive.

Implicit Solvation: These models, such as the Polarizable Continuum Model (PCM) uni-muenchen.de and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium.

For this compound, including a solvation model in DFT calculations is crucial for accurately predicting properties such as conformational equilibria, reaction energetics, and spectroscopic parameters in solution. youtube.com For example, the relative energies of different conformers can change significantly when moving from the gas phase to a polar solvent. While specific studies detailing the application of solvation models to this compound are not prevalent, the methodologies are well-established and routinely applied to similar organophosphorus compounds. nih.gov

Ab Initio and Semi-Empirical Quantum Chemistry Methods

While DFT is a dominant method, other quantum chemistry approaches also offer valuable tools for studying molecular systems.

Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of calculations. However, their high computational cost generally limits their application to smaller molecules or requires significant computational resources. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating the results of more approximate methods like DFT.

Semi-Empirical Quantum Chemistry Methods: These methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. torvergata.it This makes them significantly faster than DFT and ab initio methods, allowing for the study of very large molecules or for performing molecular dynamics simulations over longer timescales. However, their accuracy is dependent on the parameterization, and they may not be reliable for molecules that are significantly different from those used in the parameterization set. No specific applications of semi-empirical methods to this compound were found in the reviewed literature, but they represent a viable option for preliminary conformational analysis or for studying large systems involving this molecule.

Investigations of Phosphorus Bonding Characteristics

The nature of the bonding around the central phosphorus atom is a key determinant of the chemical and physical properties of this compound. The phosphorus atom in this molecule is pentavalent, forming a tetracoordinate center with a characteristic phosphonothioate linkage. It is bonded to a phenyl group, two methoxy (B1213986) groups, and a sulfur atom.

Theoretical calculations, often employing density functional theory (DFT), are crucial for determining the precise bond lengths and angles that define the molecular geometry. While specific experimental data for this compound is scarce in publicly available literature, computational studies on analogous phenylphosphonothioate structures provide valuable comparative data. For instance, quantum chemical calculations on related organophosphorus pesticides like fenitrothion (B1672510) (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) offer a basis for understanding the bonding environment.

In this compound, the P=S double bond is a significant feature. This bond is typically longer and weaker than a P=O bond, which influences the molecule's reactivity. The P-O bonds to the methoxy groups and the P-C bond to the phenyl ring further define the tetrahedral geometry around the phosphorus atom.

Table 1: Predicted Bond Parameters of this compound (Illustrative) This table presents illustrative data based on computational models of similar phosphonothioate compounds, as specific experimental or calculated values for this compound are not readily available in the searched literature.

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle | Angle (°) |

| P=S | ~1.91 | O=P-O | ~105-110 |

| P-O (methoxy) | ~1.57 | O=P-C | ~110-115 |

| P-C (phenyl) | ~1.79 | O-P-C | ~100-105 |

It is important to note that these values are estimations and can be influenced by the specific computational methods and basis sets employed in the theoretical calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound, specifically the P-O and P-C bonds, allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

While a detailed potential energy surface for this compound is not available in the reviewed literature, general principles of conformational analysis of organophosphorus compounds suggest that steric hindrance between the bulky phenyl group and the methoxy groups will play a significant role in dictating the preferred conformations.

Molecular Dynamics Simulations for Kinetic and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its kinetic properties and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's vibrations, translations, and rotations.

These simulations are particularly valuable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. The intermolecular forces, including van der Waals interactions and electrostatic interactions, govern how the molecule will orient itself and bind to other species.

For example, MD simulations could be used to study the interaction of this compound with the active site of an enzyme, providing a molecular-level understanding of its mechanism of action. While specific MD studies on this compound are not prominently featured in the searched literature, the methodology is widely applied to other organophosphorus pesticides to investigate their environmental fate and biological activity.

The study of the alkaline perhydrolysis of a structural isomer, O,S-dimethyl methylphosphonothioate, using ion-molecule reactions and theoretical calculations, highlights the power of combining experimental and computational approaches to understand reaction kinetics and mechanisms. nih.gov Such studies can reveal detailed reaction pathways, including the formation of intermediates and transition states, which are crucial for predicting the reactivity and degradation of these compounds.

Advanced Analytical Methodologies for Chemical Detection and Characterization

Gas Chromatography (GC) and Coupled Techniques

Gas chromatography stands as a cornerstone for the analysis of volatile and semi-volatile compounds like O,O-Dimethyl phenylphosphonothioate. Its high resolving power, coupled with sensitive and selective detectors, makes it an indispensable tool.

GC with Flame Photometric Detection (FPD) and Nitrogen-Phosphorus Detection (NPD)

Flame Photometric Detection (FPD) and Nitrogen-Phosphorus Detection (NPD) are highly selective detectors commonly used in gas chromatography for the analysis of organophosphorus pesticides. nih.goviaea.orgnih.govthaiscience.info FPD is specifically sensitive to compounds containing phosphorus and sulfur, providing excellent selectivity for this compound. The detector operates by combusting the effluent from the GC column in a hydrogen-rich flame and measuring the light emitted from the chemiluminescent reactions of phosphorus or sulfur species. This results in a highly specific signal for phosphorus-containing compounds, minimizing interference from co-eluting matrix components. iaea.orgnih.gov

Nitrogen-Phosphorus Detection (NPD), also known as a thermionic specific detector (TSD), offers exceptional sensitivity for nitrogen- and phosphorus-containing compounds. nih.govgcms.cz The detector utilizes a heated alkali salt bead (e.g., rubidium or cesium) that selectively ionizes nitrogen and phosphorus compounds, generating a small current that is measured as the analytical signal. This high selectivity makes NPD particularly suitable for trace-level analysis of this compound in complex samples like food and environmental matrices. nih.govcromlab-instruments.es Both FPD and NPD offer the advantage of high selectivity, which simplifies sample preparation and reduces the likelihood of false positives.

A study detailing a multiresidue method for organophosphate pesticides in fruits and vegetables utilized GC-FPD in the phosphorus mode for determination. iaea.orgnih.gov This method involved acetone (B3395972) extraction, solid-phase extraction (SPE) cleanup, and analysis by capillary column gas chromatography. iaea.orgnih.gov The limits of detection for various organophosphates were in the parts-per-billion (ppb) range. iaea.org

| Detector | Principle | Selectivity | Common Applications |

| Flame Photometric Detector (FPD) | Measures light emission from phosphorus/sulfur compounds in a hydrogen-rich flame. | High for phosphorus and sulfur. | Analysis of organophosphate and organosulfur pesticides in environmental and food samples. iaea.orgnih.govthaiscience.infonih.gov |

| Nitrogen-Phosphorus Detector (NPD) | Selective ionization of nitrogen/phosphorus compounds on a heated alkali salt bead. | High for nitrogen and phosphorus. | Trace analysis of pesticides, herbicides, and drugs in complex matrices. nih.govgcms.czcromlab-instruments.es |

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique that couples the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. cromlab-instruments.esnih.govresearchgate.net This combination allows for the definitive identification of this compound based on its unique mass spectrum, which serves as a chemical fingerprint. cromlab-instruments.esresearchgate.net For quantification, GC-MS can operate in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly enhancing sensitivity and selectivity by filtering out background noise. nih.gov

The use of time-of-flight mass spectrometry (TOF-MS) with fast GC can further improve analytical throughput without compromising resolution. gcms.cz GC-MS is widely employed for the analysis of organophosphorus compounds in various matrices, including water and biological samples. gcms.cznih.gov For instance, EPA Method 8141B outlines the determination of organophosphorus compounds using GC with mass selective detection. cromlab-instruments.es

A fast GC-MS/MS method has been developed for the high-throughput analysis of pesticide residues, demonstrating the capability for rapid screening and quantification at ppb levels. thermofisher.com This approach is crucial for routine monitoring laboratories that handle a large number of samples. thermofisher.com

| Technique | Mode | Advantage | Application Example |

| GC-MS | Full Scan | Provides a complete mass spectrum for structural elucidation and definitive identification. | Identification of unknown impurities in chemical samples. researchgate.net |

| GC-MS | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for targeted quantification by monitoring specific ions. | Detecting organophosphorus pesticides at ng/L levels in drinking water. nih.gov |

| GC-TOF-MS | - | High acquisition rate suitable for fast GC, enabling rapid analysis. | Analysis of pesticide residues in water samples with low detection limits. gcms.cz |

| GC-MS/MS | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and reduces matrix effects for complex samples. | High-throughput screening and quantification of pesticide residues in food. thermofisher.com |

Derivatization Strategies for GC Analysis

For certain analytes, including some metabolites of this compound, derivatization is a necessary step to improve their volatility and thermal stability for GC analysis. nih.govresearchgate.net This chemical modification process converts polar functional groups (like -OH or -NH) into less polar, more volatile derivatives. researchgate.net

A common derivatization technique is silylation , where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr), which has been successfully used for the analysis of dialkylphosphate (DAP) metabolites of organophosphate pesticides. nih.gov This derivatization, coupled with negative ion chemical ionization (NICI) GC-MS/MS, allows for extremely low detection limits, in the range of µg/L. nih.gov

The choice of derivatization reagent and reaction conditions is critical and must be optimized for the specific analyte and matrix to ensure complete and reproducible derivatization. nih.govresearchgate.net While derivatization adds a step to the analytical workflow, it can significantly enhance the sensitivity and accuracy of GC-based methods for polar metabolites. nih.gov

| Derivatization Agent | Target Functional Groups | Purpose | Resulting Derivative |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH, -SH | Increase volatility and thermal stability. | Trimethylsilyl (TMS) ether/ester/thioether. nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Acidic protons (e.g., in phosphates) | Enhance electron-capturing properties for sensitive detection (e.g., by ECD or NICI-MS). | Pentafluorobenzyl (PFB) ester. nih.gov |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH | Form stable tert-butyldimethylsilyl (TBDMS) derivatives. | tert-Butyldimethylsilyl (TBDMS) ether/ester. nih.gov |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly in its high-performance format (HPLC), provides a powerful alternative to GC, especially for compounds that are non-volatile, thermally labile, or highly polar. gcms.czcapes.gov.br

LC with Various Detectors (e.g., UV, Photodiode Array)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used technique for the analysis of compounds that possess a chromophore, a part of the molecule that absorbs UV-Visible light. mdpi.comresearchgate.net this compound, containing a phenyl group, exhibits UV absorbance, making it amenable to this detection method.

A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting compounds, which can aid in peak identification and purity assessment. mdpi.com While HPLC-UV/PDA is a robust and cost-effective technique, its sensitivity and selectivity may be limited for trace analysis in complex matrices compared to mass spectrometric detection. gcms.cz The choice of mobile phase and column is critical for achieving good separation of the target analyte from interfering substances. mdpi.com

| Detector | Information Provided | Advantages | Limitations |

| UV Detector | Absorbance at a single or few selected wavelengths. | Robust, cost-effective, and widely applicable for chromophoric compounds. | Limited selectivity and sensitivity for complex samples. |

| Photodiode Array (PDA) Detector | Acquires the full UV-Vis spectrum for each point in the chromatogram. | Provides spectral information for peak identification and purity assessment. mdpi.com | Sensitivity can be lower than single-wavelength UV detectors for some applications. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Transformation Product Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of a wide range of compounds, including this compound and its transformation products. nih.govlcms.czeurl-pesticides.eueurl-pesticides.eu This technique offers unparalleled sensitivity, selectivity, and specificity. nih.govnih.gov

LC-MS/MS is particularly well-suited for analyzing polar and non-volatile metabolites of organophosphorus pesticides that are not amenable to GC analysis without derivatization. nih.gov The use of electrospray ionization (ESI) is common, and the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification. nih.govlcms.cz In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent noise reduction and enhances sensitivity. thermofisher.com

LC-MS/MS methods have been developed for the simultaneous determination of numerous pesticides in various matrices, including food and biological samples. lcms.czlcms.cz These methods often employ isotopically labeled internal standards to correct for matrix effects and improve quantitative accuracy. eurl-pesticides.eueurl-pesticides.eu The technique is also invaluable for identifying and profiling transformation products, providing insights into the environmental fate and metabolism of the parent compound. researchgate.net

| Ionization Source | Mass Analyzer | Key Features | Common Use |

| Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | High sensitivity and selectivity through MRM, ideal for quantification. nih.gov | Trace analysis of pesticides and their metabolites in food and environmental samples. nih.govlcms.czlcms.cz |

| Electrospray Ionization (ESI) | Time-of-Flight (TOF) | High mass resolution and accuracy, suitable for identification of unknown compounds. | Screening and identification of transformation products. |

| Electrospray Ionization (ESI) | Orbitrap | Very high mass resolution and accuracy, enabling confident structural elucidation. | Comprehensive profiling of metabolites and degradation products. mdpi.com |

Thin-Layer Chromatography (TLC) with Chemoselective Detection

Thin-Layer Chromatography (TLC) stands as a valuable technique for the separation and identification of chemical compounds. When coupled with chemoselective detection methods, its utility for analyzing specific classes of compounds, such as organophosphorus pesticides, is significantly enhanced.

A particularly effective method for the detection of thiophosphoryl compounds like this compound on a TLC plate is the use of the iodine-azide reaction. bibliotekanauki.pl Thiophosphoryl compounds act as inducers for the iodine-azide reaction, a characteristic that can be harnessed for their selective detection. bibliotekanauki.pl The underlying principle involves the catalytic effect of sulfur-containing compounds on the reaction between iodine and sodium azide. This results in the decolorization of the iodine background, revealing the presence of the thiophosphoryl compound as a white spot on a brown or violet background.

The induction activity is dependent on the number and nature of sulfur atoms within the P(S)n function, allowing for a degree of differentiation between phosphates, thiophosphates, and dithiophosphates. bibliotekanauki.pl This chemoselectivity makes the iodine-azide reagent a powerful tool for the specific detection of phosphorothioates in complex mixtures. bibliotekanauki.pl The method is considered a method of choice, especially for non-volatile and thermally unstable organophosphorus derivatives. bibliotekanauki.pl

The general procedure for TLC analysis with iodine-azide detection involves the following steps:

Sample Application: A solution of the sample containing this compound is spotted onto a TLC plate (e.g., silica (B1680970) gel).

Development: The plate is placed in a developing chamber with a suitable mobile phase to separate the components of the sample based on their differential migration.

Detection: After development, the plate is dried and then sprayed with or dipped into an iodine-azide solution. The presence of this compound is indicated by the appearance of a distinct spot where the iodine color has faded.

Other detection reagents for organophosphorus compounds on TLC plates include silver nitrate (B79036) solutions, sometimes used with chelating indicators like bromocresol green, and a combination of copper(II) chloride and potassium hexacyanoferrate(III) solutions. bibliotekanauki.pl However, the iodine-azide method offers high selectivity for sulfur-containing organophosphorus compounds. bibliotekanauki.pl

Table 1: Comparison of TLC Detection Methods for Phosphorothioates

| Detection Reagent | Principle | Selectivity |

| Iodine-Azide | Catalytic induction of the iodine-azide reaction by thiophosphoryl groups. bibliotekanauki.pl | High for sulfur-containing organophosphorus compounds. bibliotekanauki.pl |

| Silver Nitrate | Reaction with the sulfur atom, often followed by UV exposure to visualize. | Moderate, also detects other sulfur compounds and halides. |